An In-depth Technical Guide to 4,8-Dimethylnonanoyl-CoA: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to 4,8-Dimethylnonanoyl-CoA: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,8-Dimethylnonanoyl-CoA is a crucial intermediate in the metabolism of branched-chain fatty acids, particularly in the peroxisomal β-oxidation of pristanic acid. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its pivotal role in cellular metabolism. The document details its metabolic pathway, including its formation in peroxisomes and subsequent transport to mitochondria for further oxidation. Furthermore, this guide outlines established experimental protocols for the synthesis, purification, and analysis of related acyl-CoA molecules, offering a valuable resource for researchers in the fields of biochemistry, metabolic disorders, and drug development.
Chemical Structure and Properties
4,8-Dimethylnonanoyl-CoA is a medium-chain fatty acyl-CoA that plays a significant role in lipid metabolism. Its structure consists of a 4,8-dimethylnonanoyl group attached to a coenzyme A molecule via a thioester bond.
Table 1: Chemical and Physical Properties of 4,8-Dimethylnonanoyl-CoA
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₆N₇O₁₇P₃S | [1][2] |
| Molecular Weight | 935.8 g/mol | [1][2] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4,8-dimethylnonanethioate | [1] |
| Physical State | Solid (predicted) | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Biological Significance and Metabolic Pathway
4,8-Dimethylnonanoyl-CoA is a key metabolite in the degradation pathway of pristanic acid, a branched-chain fatty acid derived from the diet, particularly from the breakdown of phytanic acid. The metabolism of 4,8-Dimethylnonanoyl-CoA involves processes in both peroxisomes and mitochondria.
Peroxisomal β-Oxidation of Pristanic Acid
Pristanic acid undergoes β-oxidation within the peroxisomes. This process involves a series of enzymatic reactions that shorten the fatty acid chain. 4,8-Dimethylnonanoyl-CoA is the end product of three cycles of peroxisomal β-oxidation of pristanoyl-CoA.[4]
Mitochondrial Transport and Further Oxidation
For complete oxidation, 4,8-Dimethylnonanoyl-CoA must be transported from the peroxisome to the mitochondrion. This transport is facilitated by the enzyme Carnitine O-octanoyltransferase (CROT) , a peroxisomal enzyme that catalyzes the conversion of 4,8-Dimethylnonanoyl-CoA to its corresponding carnitine ester, 4,8-dimethylnonanoyl carnitine.[5] This carnitine shuttle system is essential for the mitochondrial import of branched-chain and medium-chain fatty acids.[6]
Once inside the mitochondrial matrix, 4,8-dimethylnonanoyl carnitine is converted back to 4,8-Dimethylnonanoyl-CoA, which then enters the mitochondrial β-oxidation pathway for further degradation to acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.
Experimental Protocols
Synthesis of Branched-Chain Acyl-CoA Esters
A general chemo-enzymatic approach can be employed for the synthesis of various acyl-CoA thioesters, including branched-chain derivatives.[7]
Methodology:
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Activation of the Carboxylic Acid: The corresponding branched-chain carboxylic acid (4,8-dimethylnonanoic acid) can be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
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Thioesterification: The activated carboxylic acid is then reacted with Coenzyme A (in its free thiol form) in a suitable buffer system (e.g., sodium bicarbonate buffer, pH 8.0-8.5) to form the thioester bond.
-
Purification: The resulting acyl-CoA can be purified by reversed-phase high-performance liquid chromatography (HPLC).
Purification and Analysis by HPLC
Reversed-phase HPLC is the most common method for the purification and analysis of acyl-CoA species.
Methodology:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a buffer such as potassium phosphate (B84403) at an acidic pH (e.g., pH 4.9) as mobile phase A and an organic solvent like acetonitrile (B52724) as mobile phase B.[8]
-
Detection: Detection is typically performed by monitoring the UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.[8]
Analysis by Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of acyl-CoAs.
Methodology:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Fragmentation: Acyl-CoAs exhibit characteristic fragmentation patterns. A common fragmentation involves the neutral loss of the 5'-ADP moiety (507 Da).[9] Another characteristic fragment ion corresponds to the adenosine (B11128) 3',5'-diphosphate at m/z 428.0365.[1] These specific fragments can be used for targeted analysis using techniques like multiple reaction monitoring (MRM).
Conclusion
4,8-Dimethylnonanoyl-CoA is a vital intermediate in the metabolism of branched-chain fatty acids. Understanding its chemical properties, biological role, and the methods for its study is crucial for research into metabolic disorders, such as those involving peroxisomal dysfunction, and for the development of therapeutic interventions. While specific experimental data for this compound is limited, the methodologies outlined in this guide for related acyl-CoAs provide a solid foundation for its further investigation.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 5. Carnitine o-octanoyltransferase is a p53 target that promotes oxidative metabolism and cell survival following nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine O-octanoyltransferase (CROT) deficiency in mice leads to an increase of omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
